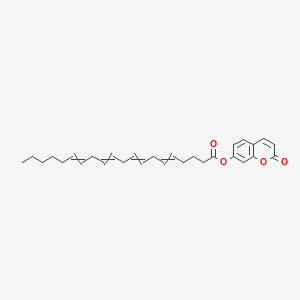

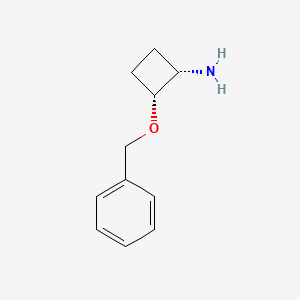

![molecular formula C38H50N6O5 B12515743 N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)

N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saquinavir is an antiretroviral medication used in combination with other drugs to treat or prevent HIV/AIDS. It is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate and mature . Saquinavir was the first protease inhibitor approved by the FDA in 1995 and is marketed under the brand names Invirase and Fortovase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saquinavir is synthesized through a multi-step process involving several key intermediates. . The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of saquinavir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Saquinavir undergoes various chemical reactions, including:

Oxidation: Saquinavir can be oxidized to form metabolites, primarily in the liver.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can modify the quinoline moiety.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes in the liver.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various metabolites that are excreted from the body, primarily through feces .

Scientific Research Applications

Saquinavir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying protease inhibitors.

Biology: Investigated for its effects on cellular processes and protein interactions.

Medicine: Primarily used in the treatment of HIV/AIDS.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Saquinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the virus to cleave precursor proteins into functional viral proteins. By blocking this enzyme, saquinavir prevents the maturation of the virus, thereby reducing its ability to infect new cells . The primary molecular target is the active site of the HIV protease, and the pathway involves the disruption of viral replication and assembly .

Comparison with Similar Compounds

- Ritonavir

- Indinavir

- Nelfinavir

- Lopinavir

Comparison: Saquinavir is unique among protease inhibitors due to its specific binding affinity and pharmacokinetic profile. While ritonavir is often used to boost the bioavailability of other protease inhibitors, saquinavir has a relatively benign adverse effect profile compared to others . Its effectiveness in combination therapies makes it a valuable component in the treatment of HIV/AIDS .

Properties

IUPAC Name |

N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAXKHKRTORLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)

![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)

![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)

![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)